molecular formula C18H17N3O2S B2726248 N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide CAS No. 708976-92-5

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2726248
CAS No.: 708976-92-5
M. Wt: 339.41
InChI Key: BDRQAMIDCOBEJV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a quinoxaline moiety, and a thioacetamide linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-methylquinoxaline: This can be achieved by the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.

    Thioacetamide Formation: The 3-methylquinoxaline is then reacted with chloroacetic acid to form 2-(3-methylquinoxalin-2-yl)thioacetic acid.

    Amidation: Finally, the thioacetic acid derivative is coupled with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the quinoxaline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its quinoxaline moiety may interact with DNA or proteins, while the thioacetamide linkage could facilitate binding to metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

  • Structural Features : The combination of a methoxyphenyl group, a quinoxaline moiety, and a thioacetamide linkage is unique to this compound, providing it with distinct chemical and biological properties.
  • Biological Activity : Its specific interactions with molecular targets may differ from those of other quinoxaline derivatives, leading to unique therapeutic or biochemical effects.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRQAMIDCOBEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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